Cas no 14909-81-0 (trans-2-(pyrrolidin-1-yl)cyclohexanol)

Technical Introduction: trans-2-(Pyrrolidin-1-yl)cyclohexanol is a chiral cyclohexanol derivative featuring a pyrrolidine substituent at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its rigid cyclohexane scaffold and the presence of both hydroxyl and tertiary amine functional groups, which enable diverse reactivity and potential applications as a building block or ligand. The trans configuration enhances stereochemical control in synthetic pathways. Its structural features make it suitable for studying stereoselective reactions or as a precursor for bioactive molecules. The compound’s stability and well-defined stereochemistry further support its utility in method development and asymmetric synthesis.
trans-2-(pyrrolidin-1-yl)cyclohexanol structure
14909-81-0 structure
商品名:trans-2-(pyrrolidin-1-yl)cyclohexanol
CAS番号:14909-81-0
MF:C10H19NO
メガワット:169.26396
MDL:MFCD19103253
CID:120697
PubChem ID:11988857

trans-2-(pyrrolidin-1-yl)cyclohexanol 化学的及び物理的性質

名前と識別子

    • Cyclohexanol,2-(1-pyrrolidinyl)-, (1R,2R)-rel-
    • 2-PYRROLIDIN-1-YL-CYCLOHEXANOL
    • TRANS-2-PYRROLIDIN-1-YLCYCLOHEXANOL
    • TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL
    • 2-pyrrolidin-1-ylcyclohexan-1-ol
    • 2-(pyrrolidin-1-yl)cyclohexan-1-ol
    • 2-pyrrolidin-1-ylcyclohexanol
    • LS-03797
    • Z240972908
    • 2-(Pyrrolidin-1-yl)cyclohexanol
    • 14909-81-0
    • Cyclohexanol, 2-(1-pyrrolidinyl)-
    • 1-(2-Hydroxycyclohexyl )pyrrolidine
    • QPIDLIAAUJBCSD-UHFFFAOYSA-N
    • MFCD09032665
    • SCHEMBL4488180
    • AKOS009123411
    • 2-(1-pyrrolidinyl)cyclohexanol
    • 93080-29-6
    • EN300-86150
    • trans-2-(pyrrolidin-1-yl)cyclohexanol
    • MDL: MFCD19103253
    • インチ: InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2
    • InChIKey: QPIDLIAAUJBCSD-UHFFFAOYSA-N
    • ほほえんだ: OC1CCCCC1N1CCCC1

計算された属性

  • せいみつぶんしりょう: 169.14700
  • どういたいしつりょう: 169.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 23.5Ų

じっけんとくせい

  • PSA: 23.47000
  • LogP: 1.32360

trans-2-(pyrrolidin-1-yl)cyclohexanol セキュリティ情報

trans-2-(pyrrolidin-1-yl)cyclohexanol 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

trans-2-(pyrrolidin-1-yl)cyclohexanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
062586-500mg
trans-2-Pyrrolidin-1-ylcyclohexanol
14909-81-0
500mg
$158.00 2023-09-11
TRC
B525343-100mg
trans-2-(pyrrolidin-1-yl)cyclohexanol
14909-81-0
100mg
$ 70.00 2022-06-07
Ambeed
A142148-1g
2-(Pyrrolidin-1-yl)cyclohexanol
14909-81-0 98%
1g
$165.0 2024-04-15
AstaTech
V10145-0.25/G
TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL
14909-81-0 95%
0.25/G
$96 2021-12-06
Fluorochem
532960-250mg
TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL
14909-81-0 95%
250mg
£108.00 2021-12-06
TRC
B525343-50mg
trans-2-(pyrrolidin-1-yl)cyclohexanol
14909-81-0
50mg
$ 50.00 2022-06-07
Chemenu
CM505870-1g
2-(Pyrrolidin-1-yl)cyclohexanol
14909-81-0 98%
1g
$176 2023-01-01
Fluorochem
532960-5g
TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL
14909-81-0 95%
5g
£815.00 2021-12-06
TRC
B525343-500mg
trans-2-(pyrrolidin-1-yl)cyclohexanol
14909-81-0
500mg
$ 230.00 2022-06-07
Fluorochem
532960-1g
TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL
14909-81-0 95%
1g
£272.00 2021-12-06

trans-2-(pyrrolidin-1-yl)cyclohexanol 関連文献

trans-2-(pyrrolidin-1-yl)cyclohexanolに関する追加情報

Professional Introduction to trans-2-(pyrrolidin-1-yl)cyclohexanol (CAS No. 14909-81-0)

trans-2-(pyrrolidin-1-yl)cyclohexanol, with the CAS number 14909-81-0, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of heterocyclic alcohols, characterized by its unique structural framework that combines a cyclohexane ring with a pyrrolidine moiety. The presence of these functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and cardiovascular disorders.

The< strong>pyrrolidin-1-yl substituent in the molecule imparts specific pharmacophoric properties that are highly valuable in medicinal chemistry. Pyrrolidine derivatives are known for their ability to interact with biological targets such as enzymes and receptors, often leading to the development of drugs with enhanced efficacy and reduced side effects. The cyclohexanol backbone, on the other hand, contributes to the compound's solubility and metabolic stability, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of< strong>trans-2-(pyrrolidin-1-yl)cyclohexanol as a scaffold for novel therapeutic agents. Studies have demonstrated its utility in the development of compounds that modulate neurotransmitter systems, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier has been particularly noted, which is essential for central nervous system (CNS) drug delivery.

In addition to its neurological applications, research has also explored the< strong>pharmacological properties of trans-2-(pyrrolidin-1-yl)cyclohexanol in the context of cardiovascular health. Preclinical studies have indicated that derivatives of this compound may exhibit vasodilatory effects, potentially making them useful in managing conditions such as hypertension and atherosclerosis. The interaction between the< strong>cyclohexanol group and biological targets has been shown to influence vascular tone and improve blood flow, offering a novel approach to cardiovascular therapy.

The synthesis of< strong>trans-2-(pyrrolidin-1-yl)cyclohexanol involves multi-step organic reactions that require precise control over reaction conditions. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques not only enhance the efficiency of production but also allow for the customization of molecular structure to optimize pharmacological activity.

Efforts to understand the< strong>biological activity of trans-2-(pyrrolidin-1-yl)cyclohexanol have led to significant insights into its mechanism of action. Researchers have identified specific binding sites on target proteins where this compound exerts its effects. This knowledge has been instrumental in designing analogs with improved binding affinity and selectivity, thereby reducing off-target effects and enhancing therapeutic outcomes.

The role of< strong>CAS No. 14909-81-0 in academic research cannot be overstated. It serves as a reference point for scientists investigating novel drug candidates across various therapeutic areas. The compound's well-documented chemical properties and synthetic pathways make it an ideal starting point for exploring new chemical entities (NCEs) with potential clinical applications.

In conclusion, trans-2-(pyrrolidin-1-yl)cyclohexanol represents a fascinating example of how structural modifications can lead to the discovery of new pharmaceuticals with targeted biological activities. Its unique combination of functional groups and favorable pharmacokinetic properties position it as a valuable building block in drug development. As research continues to uncover new therapeutic applications, this compound is likely to remain at the forefront of medicinal chemistry innovation.

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Amadis Chemical Company Limited
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清らかである:99%/99%
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